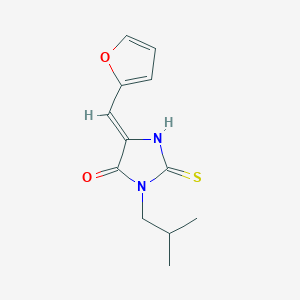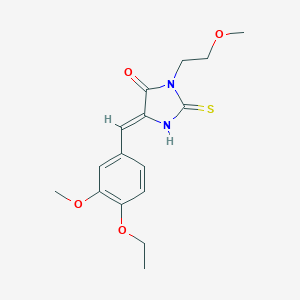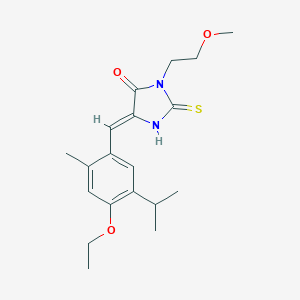![molecular formula C19H20ClN3O3 B305709 3-(4-chlorophenyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305709.png)
3-(4-chlorophenyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione, commonly known as CCMI, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. CCMI is a heterocyclic compound that belongs to the imidazolidinedione family. It has a molecular formula of C19H22ClN3O3 and a molecular weight of 383.85 g/mol.
Wirkmechanismus
The mechanism of action of CCMI is not yet fully understood. However, it has been suggested that CCMI exerts its antitumor activity by inhibiting the activity of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and cell division. CCMI has also been shown to induce apoptosis, which is a programmed cell death process that plays a critical role in the regulation of cell growth and development.
Biochemical and Physiological Effects:
CCMI has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that CCMI can induce cell cycle arrest and apoptosis in cancer cells. CCMI has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, which plays a crucial role in tumor growth and metastasis. Additionally, CCMI has been found to exhibit anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CCMI is its potent antitumor activity against a variety of cancer cell lines. CCMI has also been shown to possess antimicrobial activity, which makes it a potential candidate for the development of new antimicrobial agents. However, one of the main limitations of CCMI is its poor solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on CCMI. One potential direction is the development of new analogs of CCMI with improved solubility and bioavailability. Another potential direction is the investigation of the mechanism of action of CCMI, which may lead to the development of new antitumor agents. Additionally, the potential applications of CCMI in material science, such as the development of new polymers and coatings, should also be explored.
Synthesemethoden
The synthesis of CCMI involves the condensation of 4-chlorobenzaldehyde with 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxaldehyde in the presence of ammonium acetate and acetic acid. The resulting intermediate is then treated with urea in the presence of acetic anhydride, which leads to the formation of CCMI.
Wissenschaftliche Forschungsanwendungen
CCMI has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, CCMI has been found to exhibit significant antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. CCMI has also been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
Produktname |
3-(4-chlorophenyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione |
|---|---|
Molekularformel |
C19H20ClN3O3 |
Molekulargewicht |
373.8 g/mol |
IUPAC-Name |
(5E)-3-(4-chlorophenyl)-5-[[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H20ClN3O3/c1-12-10-14(13(2)22(12)8-9-26-3)11-17-18(24)23(19(25)21-17)16-6-4-15(20)5-7-16/h4-7,10-11H,8-9H2,1-3H3,(H,21,25)/b17-11+ |
InChI-Schlüssel |
KVAXACMZGUTIIU-GZTJUZNOSA-N |
Isomerische SMILES |
CC1=CC(=C(N1CCOC)C)/C=C/2\C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl |
SMILES |
CC1=CC(=C(N1CCOC)C)C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC1=CC(=C(N1CCOC)C)C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chloro-4-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305626.png)
![N-(3-chlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305628.png)
![N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B305631.png)
![4-({[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B305632.png)
![2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B305634.png)

![1-(4-chlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B305636.png)
![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B305639.png)
![4-({[4-(4-ethoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)morpholine](/img/structure/B305643.png)

![(5Z)-3-(2-methylpropyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]imidazolidin-4-one](/img/structure/B305646.png)


